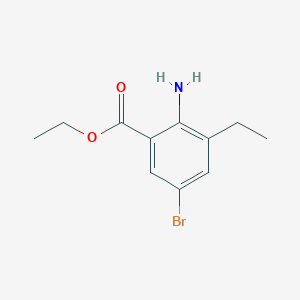

Ethyl 2-amino-5-bromo-3-ethylbenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-5-bromo-3-ethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-3-7-5-8(12)6-9(10(7)13)11(14)15-4-2/h5-6H,3-4,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAFXLTVQYJESOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC(=C1)Br)C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501288452 | |

| Record name | Ethyl 2-amino-5-bromo-3-ethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501288452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34921-62-5 | |

| Record name | Ethyl 2-amino-5-bromo-3-ethylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34921-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-5-bromo-3-ethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501288452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-amino-5-bromo-3-ethylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 Amino 5 Bromo 3 Ethylbenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Proton (¹H) NMR Chemical Shift Analysis of Aromatic and Aliphatic Protons

The ¹H NMR spectrum of Ethyl 2-amino-5-bromo-3-ethylbenzoate is anticipated to display distinct signals corresponding to its aromatic and aliphatic protons. The aromatic region would feature two doublets, a result of the coupling between the two protons on the benzene (B151609) ring. The electron-donating amino group and the electron-withdrawing bromo and ester groups will influence the precise chemical shifts of these aromatic protons.

The aliphatic portion of the molecule would present signals for the two ethyl groups. The ethyl ester group is expected to show a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, arising from coupling with the adjacent methyl and methylene protons, respectively. Similarly, the ethyl group attached to the benzene ring would exhibit a quartet and a triplet for its methylene and methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aromatic CH | 6.5 - 8.0 | Doublet |

| Aromatic CH | 6.5 - 8.0 | Doublet |

| -NH₂ | 4.0 - 5.0 | Broad Singlet |

| Ester -OCH₂CH₃ | ~4.3 | Quartet |

| Ring -CH₂CH₃ | ~2.6 | Quartet |

| Ester -OCH₂CH₃ | ~1.3 | Triplet |

| Ring -CH₂CH₃ | ~1.2 | Triplet |

Carbon (¹³C) NMR Chemical Shift Analysis and Multiplicity Patterns

The ¹³C NMR spectrum for this compound would provide a comprehensive map of the carbon framework. The spectrum is expected to show signals for all eleven unique carbon atoms in the molecule. The carbonyl carbon of the ester group would appear at the downfield end of the spectrum, typically in the range of 165-175 ppm.

The aromatic carbons will resonate in the region of 110-150 ppm, with their specific shifts influenced by the attached substituents. The carbon attached to the bromine atom (C-Br) would be shifted to a higher field compared to the other aromatic carbons. The carbons of the two ethyl groups will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | 165 - 175 |

| Aromatic C-NH₂ | 145 - 150 |

| Aromatic C-Br | 110 - 115 |

| Aromatic C-H | 115 - 135 |

| Aromatic C-COOEt | 120 - 125 |

| Aromatic C-Et | 135 - 140 |

| Ester -OCH₂ | ~61 |

| Ring -CH₂ | ~23 |

| Ester -CH₃ | ~14 |

| Ring -CH₃ | ~15 |

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques would be instrumental in confirming the precise structural assignment of this compound.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would reveal correlations between protons and carbons that are two or three bonds apart. Key correlations would be expected between the ester methylene protons and the carbonyl carbon, as well as between the aromatic protons and the neighboring aromatic carbons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show direct one-bond correlations between protons and the carbons they are attached to, confirming the assignments made from the ¹H and ¹³C NMR spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY would provide information about the spatial proximity of protons. For instance, correlations would be expected between the protons of the ethyl group on the ring and the adjacent aromatic proton, which would help to confirm the substitution pattern.

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pathway Analysis

Mass spectrometry of this compound would confirm its molecular weight and provide insights into its fragmentation pathways. The molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight of the compound (271.04 g/mol for the ⁷⁹Br isotope and 273.04 g/mol for the ⁸¹Br isotope), with a characteristic isotopic pattern for a bromine-containing compound (approximately 1:1 ratio for M and M+2 peaks).

Key fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, leading to a fragment ion [M - 45]⁺. Another significant fragmentation could be the loss of the entire ester group (-COOCH₂CH₃), resulting in a fragment at [M - 73]⁺. The presence of the bromine atom would be evident in the isotopic pattern of the fragment ions containing it.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as two bands in the region of 3300-3500 cm⁻¹. The C=O stretching of the ester group would be observed as a strong band around 1700-1730 cm⁻¹. Aromatic C-H stretching would be seen just above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹. The C-N and C-O stretching vibrations would be found in the fingerprint region (1000-1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring vibrations would give rise to strong signals in the Raman spectrum. The symmetric stretching of the C=O bond might also be observable.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions of Related Brominated Benzoates

While no crystal structure is available for this compound, analysis of related brominated benzoates, such as Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate, provides insights into the likely solid-state structure. nih.govresearchgate.net It is expected that the molecule would be nearly planar. nih.govresearchgate.net

Correlation of Spectroscopic Data with Predicted Molecular Conformation and Electronic Structure

The elucidation of the three-dimensional structure and electronic properties of this compound is achieved through a synergistic approach that combines theoretical calculations with experimental spectroscopic data. Computational methods, particularly Density Functional Theory (DFT), provide a detailed picture of the molecule's preferred conformation and the distribution of its molecular orbitals. royalsocietypublishing.org This theoretical framework is then validated and refined by correlating it with data from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy.

Predicted Molecular Conformation

The predicted lowest-energy conformation of this compound is characterized by a nearly planar arrangement of the benzene ring and the ester group. This planarity is a consequence of the delocalization of π-electrons across the aromatic system and the carbonyl group of the ester. royalsocietypublishing.org However, steric hindrance between the ethyl group at the C3 position and the adjacent amino and ester groups can cause a slight out-of-plane twisting of these substituents. The orientation of the ethyl groups, both on the benzene ring and in the ester moiety, will adopt a staggered conformation to minimize steric strain.

The molecular geometry, including bond lengths, bond angles, and dihedral angles, can be predicted using DFT calculations, often with a basis set such as B3LYP/6-311++G(d,p). nih.gov For the bromoaniline portion of the molecule, the predicted bond lengths and angles are expected to be in good agreement with those observed in crystal structures of similar compounds, such as p-bromoaniline. researchgate.net

Table 3.5.1: Predicted vs. Experimental Geometrical Parameters for a Similar Substituted Benzene Ring

| Parameter | Predicted (DFT/B3LYP) | Experimental (X-ray Crystallography) |

| C-Br Bond Length | ~1.91 Å | ~1.90 Å |

| C-N Bond Length | ~1.40 Å | ~1.41 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å | ~1.38 - 1.40 Å |

| C-C-C Bond Angle (ring) | ~118° - 122° | ~119° - 121° |

| Dihedral Angle (Ring-Ester) | ~5° - 15° | Varies with crystal packing |

Note: Experimental data is based on analogous substituted aromatic compounds. The predicted values are typical for DFT calculations on such systems.

Correlation with NMR Spectroscopy

The predicted molecular conformation and electronic structure have a direct influence on the ¹H and ¹³C NMR chemical shifts.

¹H NMR Spectroscopy : The protons on the aromatic ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). libretexts.org The electron-donating amino group will shield the ortho and para protons, while the electron-withdrawing ester and bromine atom will deshield them. The specific positions of the two remaining aromatic protons are highly sensitive to the electronic environment. The protons of the ethyl groups will exhibit characteristic quartet and triplet splitting patterns.

¹³C NMR Spectroscopy : The chemical shifts of the carbon atoms in the aromatic ring are predicted to be in the range of δ 110-150 ppm. libretexts.org The carbon attached to the bromine atom is expected to be shifted to a higher field (lower ppm) compared to the others, while the carbon attached to the ester group will be at a lower field (higher ppm). The carbonyl carbon of the ester group will have a characteristic chemical shift in the range of δ 165-175 ppm. ucalgary.ca

Table 3.5.2: Predicted vs. Typical Experimental NMR Chemical Shifts (δ, ppm) in CDCl₃

| Atom | Predicted Chemical Shift (ppm) | Typical Experimental Range (ppm) |

| Aromatic CH | 6.8 - 7.9 | 6.5 - 8.0 |

| Aromatic C-NH₂ | 145 - 150 | 140 - 150 |

| Aromatic C-Br | 110 - 115 | 110 - 120 |

| Aromatic C-COOEt | 128 - 132 | 125 - 135 |

| Carbonyl C=O | ~167 | 165 - 175 |

| O-CH₂ | ~4.3 | 4.2 - 4.4 |

| CH₂-CH₃ (Ester) | ~1.4 | 1.3 - 1.5 |

| Ring-CH₂ | ~2.6 | 2.5 - 2.8 |

| CH₂-CH₃ (Ring) | ~1.2 | 1.1 - 1.3 |

Note: Predicted values are estimated based on DFT calculations for structurally similar molecules. Experimental ranges are based on typical values for substituted ethyl benzoates and anilines.

Correlation with FT-IR Spectroscopy

The vibrational frequencies observed in the FT-IR spectrum can be correlated with specific bond stretching and bending modes in the molecule. DFT calculations can predict these vibrational frequencies, which, when scaled, show good agreement with experimental data. researchgate.net

N-H Stretching : The primary amino group will exhibit two characteristic stretching bands in the region of 3300-3500 cm⁻¹. orgchemboulder.com

C=O Stretching : The carbonyl group of the ester will show a strong absorption band around 1700-1720 cm⁻¹. Conjugation with the aromatic ring typically lowers this frequency from that of a saturated ester. ucalgary.ca

C-N and C-Br Stretching : The stretching vibrations for the C-N and C-Br bonds are expected in the fingerprint region of the spectrum. Aromatic C-N stretching is typically observed between 1250 and 1335 cm⁻¹. orgchemboulder.com

Aromatic C-H and C=C Stretching : Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching within the ring gives rise to bands in the 1450-1600 cm⁻¹ region. libretexts.org

Table 3.5.3: Correlation of Predicted and Experimental FT-IR Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted (Scaled DFT) | Experimental |

| N-H Asymmetric Stretch | ~3450 | 3430 - 3470 |

| N-H Symmetric Stretch | ~3360 | 3340 - 3380 |

| Aromatic C-H Stretch | 3050 - 3100 | 3030 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2980 | 2850 - 2980 |

| C=O Ester Stretch | ~1710 | 1700 - 1720 |

| N-H Bend | ~1620 | 1610 - 1640 |

| Aromatic C=C Stretch | 1580, 1480 | 1570-1590, 1470-1490 |

| C-N Stretch | ~1280 | 1270 - 1300 |

Note: Predicted frequencies are typical scaled values from DFT calculations. Experimental values are based on characteristic group frequencies for similar aromatic compounds.

Correlation with UV-Visible Spectroscopy and Electronic Structure

The electronic transitions observed in the UV-Vis spectrum are directly related to the molecule's electronic structure, particularly the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption wavelengths (λ_max). nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the aromatic ring, while the LUMO is likely to be centered on the electron-withdrawing ester group. The energy gap between these orbitals dictates the wavelength of the primary absorption band. The presence of the amino group (an auxochrome) and its conjugation with the benzene ring and carbonyl group leads to a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. niscpr.res.in

Table 3.5.4: Predicted Electronic Properties and Their Spectroscopic Correlation

| Parameter | Predicted Value (TD-DFT) | Corresponding UV-Vis Absorption |

| HOMO Energy | -5.5 to -6.0 eV | π → π* transition |

| LUMO Energy | -1.0 to -1.5 eV | π → π* transition |

| HOMO-LUMO Gap | 4.0 - 5.0 eV | λ_max ~280 - 310 nm |

Note: The predicted values are estimates based on TD-DFT calculations for analogous aromatic amines and benzoates.

Chemical Reactivity and Transformation Pathways of Ethyl 2 Amino 5 Bromo 3 Ethylbenzoate

Reactivity of the Aromatic Ring in Ethyl 2-amino-5-bromo-3-ethylbenzoate

The benzene (B151609) ring in this compound is substituted with four different groups: an amino (-NH₂), a bromo (-Br), an ethyl (-C₂H₅), and an ethyl ester (-COOEt). The interaction of these substituents dictates the ring's susceptibility to and regioselectivity of aromatic substitution reactions. The amino and ethyl groups are electron-donating and activating, while the bromo and ethyl ester groups are electron-withdrawing and deactivating.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -NH₂ (Amino) | Strongly Electron-Donating | Activating | Ortho, Para |

| -C₂H₅ (Ethyl) | Weakly Electron-Donating | Activating | Ortho, Para |

| -Br (Bromo) | Inductively Withdrawing, Resonance Donating | Deactivating | Ortho, Para |

| -COOEt (Ethyl Ester) | Strongly Electron-Withdrawing | Deactivating | Meta |

Electrophilic aromatic substitution (SEAr) involves an electrophile replacing an atom, typically hydrogen, on an aromatic ring. wikipedia.org The outcome of such reactions on this compound is determined by the cumulative directing effects of the existing substituents. makingmolecules.com

The primary amino group is a powerful activating group and strongly directs incoming electrophiles to the ortho and para positions. makingmolecules.com In this molecule, the para position is occupied by the bromine atom. The two ortho positions are occupied by the ethyl and ethyl ester groups, respectively. This leaves the C4 and C6 positions as potential sites for substitution.

Nitration: The introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid would likely occur at the C4 position, which is para to the activating ethyl group and ortho to the deactivating bromo group. byjus.com The strong ortho, para-directing influence of the amino group, combined with steric hindrance from the adjacent ethyl and ester groups, makes substitution at the C6 position less favorable.

Halogenation: Further halogenation, for example with Br₂ in the presence of a Lewis acid catalyst, would also be directed by the existing substituents. libretexts.orgwikipedia.org The electron-rich nature of the ring, enhanced by the amino group, facilitates this reaction. The new halogen would likely substitute at the C4 position, guided by the combined directing effects.

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. youtube.com This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com In this compound, the bromine atom can act as a leaving group.

While the ring is not highly activated towards classical SNAr due to the presence of electron-donating groups, the bromine atom can be displaced under specific conditions, particularly through transition metal-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the substitution of the bromine atom with a variety of nitrogen-based nucleophiles (amines, amides). This method is highly effective for forming new carbon-nitrogen bonds on aryl halides. researchgate.net

Suzuki Coupling: The bromine atom can be replaced with an aryl, vinyl, or alkyl group via a palladium-catalyzed Suzuki coupling reaction, which utilizes a boronic acid or ester as the coupling partner.

Heck Coupling: This reaction involves coupling the aryl bromide with an alkene in the presence of a palladium catalyst to form a new carbon-carbon bond.

Table 2: Potential Cross-Coupling Reactions at the C5-Bromo Position

| Reaction Name | Catalyst System (Typical) | Coupling Partner | Resulting Bond |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos) | Amine (R-NH₂) | C-N |

| Suzuki Coupling | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | Boronic Acid (R-B(OH)₂) | C-C |

| Heck Coupling | Pd catalyst (e.g., Pd(OAc)₂) + Base | Alkene | C-C |

| Sonogashira Coupling | Pd catalyst + Cu(I) cocatalyst | Terminal Alkyne | C-C (alkynyl) |

Transformations Involving the Amino Group

The primary aromatic amino group is a versatile functional handle that can undergo a range of chemical transformations, including derivatization and participation in cyclization reactions to form heterocyclic systems.

The nucleophilic amino group readily reacts with acylating agents to form amides. This reaction is often used to protect the amino group or to introduce new functional groups into the molecule.

N-Acylation: Reaction with acyl chlorides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) in the presence of a base yields the corresponding N-acyl derivative.

Carbamate Formation: Treatment with chloroformates, such as ethyl chloroformate, results in the formation of a carbamate. For instance, the reaction of a similar compound, ethyl 3-amino-5-bromobenzofuran-2-carboxylate, with ethyl chloroformate yields the corresponding ethyl carbamate derivative. researchgate.net

Sulfonamide Formation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) provides the corresponding sulfonamide.

The ortho-relationship between the amino group and the ethyl ester functionality makes this compound a valuable precursor for the synthesis of various fused heterocyclic compounds. nih.govresearchgate.net These intramolecular or intermolecular condensation reactions are fundamental in medicinal chemistry.

Quinazolinone Synthesis: One of the most common applications of anthranilate esters is the synthesis of quinazolin-4-ones. nih.gov Heating this compound with formamide (B127407) or other suitable one-carbon synthons can lead to the formation of a substituted 4(3H)-quinazolinone ring system. researchgate.net This transformation involves the initial formation of an amidine followed by intramolecular cyclization and elimination of ethanol (B145695).

Benzoxazinone Synthesis: Reaction with phosgene or its equivalents can lead to the formation of a benzoxazinone derivative, which involves the cyclization of an intermediate isocyanate or carbamate.

Benzodiazepine Synthesis: Condensation reactions with α-amino acids or their derivatives can be employed to construct seven-membered diazepine rings fused to the benzene core.

Table 3: Heterocyclic Systems Derived from this compound

| Reagent(s) | Resulting Heterocycle | Description |

|---|---|---|

| Formamide (HCONH₂) | Quinazolinone | A two-ring system containing two nitrogen atoms. |

| Phosgene (COCl₂) or equivalent | Benzoxazinone | A two-ring system containing a nitrogen and an oxygen atom. |

| α-Amino Acid / Lewis Acid | Benzodiazepine | A two-ring system containing a seven-membered diazepine ring. |

| Thiosemicarbazide | Thiazolidinone derivative | Cyclization involving the amino group and an external reagent to form a five-membered sulfur- and nitrogen-containing ring. sciepub.com |

Reactions at the Ester Functionality

The ethyl ester group is susceptible to nucleophilic acyl substitution and reduction, providing pathways to other important functional groups.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (2-amino-5-bromo-3-ethylbenzoic acid) under either acidic or basic conditions (saponification). Basic hydrolysis using a reagent like sodium hydroxide followed by acidic workup is a common method.

Amidation: Direct reaction with amines, often at elevated temperatures, can convert the ester into an amide. This reaction is typically slower than hydrolysis and may require specific catalysts.

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the ester functionality to a primary alcohol, yielding (2-amino-5-bromo-3-ethylphenyl)methanol. Care must be taken as other functional groups may also be sensitive to the reducing agent.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the ethyl group of the ester with the alkyl group from the new alcohol.

Transesterification and Hydrolysis Pathways of Benzoate (B1203000) Esters

The ethyl benzoate moiety of the molecule is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification. These transformations are fundamental for modifying the ester group or converting it into a carboxylic acid.

Hydrolysis: Hydrolysis of the ester to the corresponding carboxylic acid, 2-amino-5-bromo-3-ethylbenzoic acid, can be achieved under either acidic or basic conditions.

Base-Promoted Hydrolysis (Saponification): This is an irreversible process involving the reaction of the ester with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction proceeds via a nucleophilic addition of the hydroxide ion to the ester carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion, which subsequently deprotonates the newly formed carboxylic acid. libretexts.org An aqueous or alcoholic solvent is typically used.

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process that requires a catalytic amount of a strong acid (e.g., sulfuric acid, H₂SO₄) and an excess of water. The acid protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by water. libretexts.org The reaction is driven to completion by using a large volume of water.

Transesterification: Transesterification is the conversion of one ester into another by exchanging the alkoxy group. masterorganicchemistry.com This reaction is also typically catalyzed by either an acid or a base. For this compound, reacting it with a different alcohol (e.g., methanol or propanol) in the presence of a catalyst will replace the ethyl group with the corresponding alkyl group from the new alcohol. The reaction is an equilibrium process, and to favor the formation of the desired product, a large excess of the reactant alcohol is often used as the solvent. libretexts.orgmasterorganicchemistry.com Studies on the transesterification of methyl benzoate have shown high conversions using titanate catalysts. acs.orgresearchgate.net

| Transformation | Conditions | Product | Mechanism Type |

|---|---|---|---|

| Base-Promoted Hydrolysis | NaOH or KOH, H₂O/Ethanol, Heat | 2-amino-5-bromo-3-ethylbenzoic acid salt | Saponification (Nucleophilic Acyl Substitution) |

| Acid-Catalyzed Hydrolysis | H₂SO₄ (cat.), excess H₂O, Heat | 2-amino-5-bromo-3-ethylbenzoic acid | Nucleophilic Acyl Substitution |

| Transesterification | NaOR' (cat.) or H₂SO₄ (cat.), excess R'OH, Heat | Alkyl 2-amino-5-bromo-3-ethylbenzoate | Nucleophilic Acyl Substitution |

Reduction Reactions of the Ester Group

The ester group in this compound can be reduced to either a primary alcohol or an ether, depending on the reducing agent and reaction conditions employed. This transformation is valuable for converting the ester functionality into other useful groups.

Reduction to Alcohols: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are commonly used to reduce esters to primary alcohols. In this case, the ethyl ester would be converted to (2-amino-5-bromo-3-ethylphenyl)methanol. The reaction typically occurs in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Reduction to Ethers: Direct deoxygenation of esters to ethers is a less common but useful transformation. Certain catalytic systems, such as those employing silanes (e.g., Et₃SiH) in the presence of a Lewis acid like InBr₃, can achieve this conversion. organic-chemistry.org Another method involves using TiCl₄ and BH₃-NH₃, which can selectively reduce esters to ethers while tolerating other functional groups. organic-chemistry.org

It is important to note that the aromatic ring itself is generally resistant to reduction under conditions that reduce the ester group. Catalytic hydrogenation of an aromatic ring requires more forceful conditions, such as high pressure and temperature with a platinum or rhodium catalyst. libretexts.orgopenstax.org

| Reducing Agent/System | Product | Functional Group Transformation |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | (2-amino-5-bromo-3-ethylphenyl)methanol | Ester to Primary Alcohol |

| Et₃SiH / InBr₃ (cat.) | 2-(ethoxymethyl)-4-bromo-6-ethylaniline | Ester to Ether |

| TiCl₄ / BH₃-NH₃ | 2-(ethoxymethyl)-4-bromo-6-ethylaniline | Ester to Ether |

Transition Metal-Catalyzed Cross-Coupling Reactions of Brominated Aminobenzoates

The carbon-bromine bond on the aromatic ring is a key site for reactivity, enabling a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, etc.) bonds, making the molecule an excellent scaffold for building more complex structures. mdpi.comrhhz.net

Suzuki Coupling Reactions with Organoboron Reagents

The Suzuki-Miyaura reaction is one of the most versatile methods for forming C-C bonds by coupling an organoboron reagent (a boronic acid or boronic ester) with an organic halide. nih.gov In the case of this compound, the aryl bromide can be coupled with various aryl, heteroaryl, or vinyl boronic acids.

The reaction is catalyzed by a palladium(0) complex and requires a base. The general catalytic cycle involves three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the aminobenzoate. nih.govnih.gov

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, a step facilitated by the base (e.g., K₂CO₃, Cs₂CO₃). nih.govyoutube.com

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. nih.govnih.gov

This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups, including the amino and ester groups present on the substrate. nih.gov

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes the C-C bond formation |

| Organoboron Reagent | Arylboronic acid (Ar-B(OH)₂), Boronic ester (Ar-B(OR)₂) | Source of the new carbon fragment |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent for transmetalation |

| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and facilitates the reaction |

Cyanation Reactions of Aromatic Bromides

The bromo group can be replaced with a cyano (-CN) group, converting the aryl bromide into an aryl nitrile. This transformation is significant as the nitrile group can be further hydrolyzed to a carboxylic acid, reduced to an amine, or used in the synthesis of various heterocycles. Transition metal catalysis provides milder and more functional-group-tolerant alternatives to the classical Rosenmund-von Braun reaction, which requires stoichiometric copper(I) cyanide at high temperatures. google.comorganic-chemistry.org

Modern methods often employ palladium or nickel catalysts with various cyanide sources:

Palladium-catalyzed Cyanation: Catalytic amounts of a palladium source (e.g., Pd(OAc)₂) can be used with cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which is less toxic than simple alkali metal cyanides. google.comnih.gov Zinc cyanide (Zn(CN)₂) is another widely used reagent in palladium-catalyzed cyanations. researchgate.net

Nickel-catalyzed Cyanation: Nickel catalysts also efficiently promote the cyanation of aryl bromides and chlorides, often using Zn(CN)₂ or a combination of NaCN and NiBr₂. researchgate.net Recent developments have also utilized cyanogen bromide as a cyanation reagent with nickel catalysis. mdpi.com

These reactions typically require a polar aprotic solvent like DMF, NMP, or DMAc. google.com

Other Palladium- and Copper-Catalyzed C-C and C-N Bond Formations

Beyond the Suzuki coupling, the aryl bromide functionality allows for numerous other palladium- and copper-catalyzed reactions to form C-C and C-N bonds. These methods are central to modern medicinal and materials chemistry. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling an aryl halide with an amine. The aryl bromide of this compound could be coupled with primary or secondary amines to introduce a new amino substituent at the 5-position. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne to form a C(sp²)-C(sp) bond, yielding an arylethyne. It is typically catalyzed by a combination of a palladium complex and a copper(I) salt.

Heck Reaction: This reaction forms a C-C bond between an aryl halide and an alkene. The reaction is palladium-catalyzed and results in the substitution of a vinylic hydrogen with the aryl group.

Ullmann Condensation: A classical copper-catalyzed reaction that can be used to form C-N, C-O, and C-S bonds. For example, reacting the aryl bromide with an alcohol or amine in the presence of a copper catalyst can form an ether or a substituted aniline, respectively.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Pd catalyst + Phosphine ligand |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C-C (sp²-sp) | Pd catalyst + Cu(I) salt |

| Heck Reaction | Alkene (R-CH=CH₂) | C-C (sp²-sp²) | Pd catalyst |

| Ullmann Condensation | Amine, Alcohol, or Thiol | C-N, C-O, or C-S | Cu catalyst |

Radical Reactions Involving Bromine and Benzoate Derivatives

While ionic reactions at the C-Br bond are common, radical pathways also offer unique reactivity. Free radical reactions are typically initiated by heat (thermolysis) or light (photolysis) and often involve a chain mechanism consisting of initiation, propagation, and termination steps. ump.edu.mymasterorganicchemistry.com

For a molecule like this compound, radical reactions can involve both the aryl bromide and the benzylic position of the 3-ethyl group.

Radical Dehalogenation: The C-Br bond can be cleaved under radical conditions. For instance, using tributyltin hydride (Bu₃SnH) with a radical initiator like azobisisobutyronitrile (AIBN) can replace the bromine atom with a hydrogen atom. libretexts.org This reaction proceeds via a radical chain mechanism where a tributyltin radical abstracts the bromine atom to form a new aryl radical, which then abstracts a hydrogen atom from another molecule of Bu₃SnH. libretexts.org

Benzylic Bromination: The ethyl group at the 3-position has a benzylic carbon, which is susceptible to radical halogenation. The C-H bonds at the benzylic position are weaker than other alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical. masterorganicchemistry.com Reagents like N-bromosuccinimide (NBS), in the presence of a radical initiator, are highly selective for brominating the benzylic position without affecting the aromatic ring. masterorganicchemistry.commasterorganicchemistry.com This would convert the 3-ethyl group into a 3-(1-bromoethyl) group.

Radical Carbon-Carbon Bond Formation: The aryl radical generated from the C-Br bond cleavage can be trapped by alkenes or alkynes to form new C-C bonds, representing another powerful synthetic strategy. libretexts.org

Computational Chemistry and Theoretical Investigations of Ethyl 2 Amino 5 Bromo 3 Ethylbenzoate

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone for the computational analysis of Ethyl 2-amino-5-bromo-3-ethylbenzoate, offering a balance between accuracy and computational cost. These studies provide a detailed picture of the molecule's three-dimensional arrangement and the distribution of its electrons, which are fundamental to its chemical properties.

Conformational Analysis and Tautomerism in Aminobenzoate Systems

Conformational analysis of aminobenzoate systems, including derivatives like this compound, reveals the preferred spatial orientations of the molecule's constituent groups. The rotation around single bonds, particularly the C-C bond connecting the ethyl group and the C-O bond of the ester, leads to various conformers with different energy levels. Theoretical calculations are essential to identify the most stable conformer, which is typically the one with the lowest energy. nih.gov

In substituted aminobenzoates, intramolecular hydrogen bonding between the amino group and the ester's carbonyl oxygen can significantly influence conformational stability. For instance, in related compounds, the planarity of the molecule is often favored to maximize electronic conjugation and accommodate such hydrogen bonds. nih.gov

Tautomerism, the interconversion between structural isomers, is also a key consideration. While keto-enol tautomerism is more prevalent in β-ketoesters, the potential for imine-enamine tautomerism involving the amino group in aminobenzoates can be computationally explored. researchgate.net DFT calculations help in determining the relative energies of tautomers, thereby predicting their abundance at equilibrium. For most simple aminobenzoates, the amino form is overwhelmingly more stable than any potential imino tautomer.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of this compound. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. mdpi.comnih.gov

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a theoretical framework for predicting how the molecule will behave in chemical reactions.

| Global Reactivity Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's electrophilic nature. |

This table presents the theoretical formulas for calculating global reactivity descriptors from HOMO and LUMO energies.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. MEP maps are invaluable for identifying the reactive sites of this compound.

Typically, regions with a negative electrostatic potential, often colored red, are susceptible to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. researchgate.netresearchgate.net Conversely, areas with a positive electrostatic potential, usually colored blue, are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those attached to heteroatoms. researchgate.netresearchgate.net The MEP map for this compound would likely show negative potential around the carbonyl oxygen of the ester group and the nitrogen of the amino group, while positive potential would be concentrated on the amino hydrogens.

Mechanistic Pathway Elucidation through Computational Modeling of Reactions

For instance, in reactions such as electrophilic aromatic substitution, computational models can predict the most likely site of substitution on the benzene (B151609) ring by calculating the activation energies for attack at different positions. The presence of the amino, bromo, and ethyl groups on the ring will direct incoming electrophiles to specific positions, and DFT calculations can quantify these directing effects.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data (e.g., NMR, IR, UV-Vis)

Computational chemistry plays a vital role in the prediction of various spectroscopic parameters for this compound. These theoretical predictions can be compared with experimental data to confirm the molecule's structure and to aid in the interpretation of experimental spectra. materialsciencejournal.org

NMR Spectroscopy : Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict the ¹H and ¹³C NMR chemical shifts. scielo.org.za These calculations provide theoretical values that, when compared with experimental spectra, can help in the assignment of peaks to specific atoms within the molecule.

IR Spectroscopy : The vibrational frequencies of the molecule can be calculated using DFT. These theoretical frequencies correspond to the various vibrational modes of the molecule, such as stretching and bending of bonds. materialsciencejournal.orgscielo.org.za The calculated IR spectrum can be compared with the experimental spectrum to identify characteristic functional groups and to confirm the molecule's structure.

UV-Vis Spectroscopy : Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic transitions of the molecule, which correspond to the absorption of light in the UV-Vis region. materialsciencejournal.org The calculated absorption wavelengths (λmax) and oscillator strengths can be compared with the experimental UV-Vis spectrum to understand the electronic structure and chromophores within the molecule.

| Spectroscopic Technique | Predicted Parameters | Computational Method |

| NMR | Chemical Shifts (δ) | GIAO |

| IR | Vibrational Frequencies (cm⁻¹) | DFT |

| UV-Vis | Absorption Wavelengths (λmax) | TD-DFT |

This table outlines the common computational methods used to predict key parameters for different spectroscopic techniques.

Solvation Effects and Intermolecular Interactions in Aminobenzoate Systems

The behavior of this compound can be significantly influenced by its environment, particularly the solvent. Computational models can account for solvation effects to provide a more realistic description of the molecule's properties in solution. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are often used to simulate the bulk effect of the solvent.

These models can predict how the solvent affects the molecule's conformational equilibrium, electronic structure, and reactivity. For example, a polar solvent might stabilize a more polar conformer of the molecule. Furthermore, explicit solvent models, where individual solvent molecules are included in the calculation, can be used to study specific intermolecular interactions, such as hydrogen bonding between the aminobenzoate and solvent molecules. These interactions can play a crucial role in reaction mechanisms and spectroscopic properties.

Synthetic Utility and Building Block Applications of Ethyl 2 Amino 5 Bromo 3 Ethylbenzoate in Complex Molecule Synthesis

Precursor Role in the Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The structural motif of 2-aminobenzoic acid is a cornerstone in medicinal chemistry, and its derivatives are pivotal in the synthesis of numerous pharmaceutical agents. Ethyl 2-amino-5-bromo-3-ethylbenzoate, as a tailored derivative, offers distinct advantages for the synthesis of targeted bioactive molecules. The presence of the bromine atom at the 5-position and an ethyl group at the 3-position allows for the generation of specific substitution patterns on the resulting fused heterocyclic systems, which is crucial for modulating the pharmacological activity of the final compounds.

While direct, large-scale synthesis of commercial APIs starting from this compound is not extensively documented in publicly available literature, its structural similarity to key intermediates in the synthesis of quinazolinone-based drugs suggests its high potential. For instance, the synthesis of various substituted quinazolinones, known for their broad spectrum of biological activities including antibacterial, and anti-inflammatory properties, often starts from appropriately substituted anthranilic acids or their esters. Current time information in Pasuruan, ID.scispace.com The bromo and ethyl substituents on the title compound would lead to the formation of 6-bromo-8-ethyl-substituted quinazolinone cores, a substitution pattern that can be explored for the development of new chemical entities with unique biological profiles.

Building Block for Heterocyclic Scaffolds

The reactivity of the 2-amino and ethyl ester functionalities in this compound makes it an ideal starting material for the construction of a variety of fused heterocyclic systems.

Synthesis of Quinazolinones and Related Fused Rings from 2-Aminobenzoates

The most prominent application of 2-aminobenzoates in heterocyclic synthesis is in the preparation of quinazolinones. The classical Niementowski quinazolinone synthesis, or variations thereof, involves the condensation of a 2-aminobenzoic acid derivative with an amide or a related functional group.

In a typical synthetic route, this compound can be reacted with a suitable reagent, such as formamide (B127407) or a substituted amide, under thermal or acid-catalyzed conditions to yield the corresponding 6-bromo-8-ethyl-4(3H)-quinazolinone. This reaction proceeds through an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration. The resulting quinazolinone scaffold can be further functionalized at various positions to generate a library of compounds for biological screening. The general scheme for such a transformation is depicted below:

Table 1: Potential Quinazolinone Derivatives from this compound

| Reagent | Resulting Quinazolinone Derivative | Potential Biological Activity |

|---|---|---|

| Formamide | 6-Bromo-8-ethylquinazolin-4(3H)-one | Core scaffold for further elaboration |

| Acetic Anhydride | 2-Methyl-6-bromo-8-ethylquinazolin-4(3H)-one | Anti-inflammatory, Anticonvulsant |

Derivatization to Other Fused Heterocycles (e.g., Indoles, Pyrimidines, Benzotriazepinones)

Beyond quinazolinones, the reactivity of this compound can be harnessed to synthesize other important fused heterocyclic systems. For instance, through carefully designed reaction sequences, the amino and ester groups can participate in cyclization reactions to form seven-membered rings, such as benzotriazepinones. The synthesis of 7-bromo-9-ethyl-3,4-dihydro-1H-1-benzazepine-2,5-dione is a potential application, where the amino group reacts with a suitable three-carbon synthon to construct the seven-membered ring.

While specific examples for the synthesis of indoles and pyrimidines directly from this starting material are scarce, the general principles of heterocyclic chemistry suggest that with appropriate reagents and reaction conditions, such transformations are feasible.

Utility in Anionic Annulation Cascades for Accessing Substituted Benzoates

Although not widely reported for this specific molecule, substituted 2-aminobenzoates can be employed in anionic annulation cascades. These powerful reactions involve the generation of a dianion from the starting material, which then undergoes a series of intramolecular and intermolecular reactions to build up complex ring systems in a single step. The application of such a methodology to this compound could provide a rapid and efficient route to highly substituted and functionalized benzoates, which are valuable intermediates in organic synthesis.

Applications in Agrochemical Synthesis

The search for new and effective agrochemicals is a continuous effort in the chemical industry. Many successful pesticides and herbicides are based on heterocyclic scaffolds. While direct evidence of the use of this compound in the synthesis of commercial agrochemicals is limited, the structural motifs that can be derived from it, such as substituted quinazolinones, are known to possess pesticidal and herbicidal activities. For example, certain quinazoline (B50416) derivatives have been investigated for their insecticidal and fungicidal properties. The unique substitution pattern offered by this compound could lead to the discovery of novel agrochemicals with improved efficacy and selectivity.

Functionalization for Advanced Material Science Applications (e.g., Photochromic Derivatives)

The field of material science is constantly seeking new organic molecules with unique photophysical properties. Photochromic materials, which can change their color upon exposure to light, are of particular interest for applications in optical data storage, smart windows, and molecular switches. While there are no specific reports on the use of this compound in the synthesis of photochromic derivatives, its aromatic core and reactive functional groups provide a template for the design of such materials. By incorporating photo-responsive moieties, such as spiropyrans or azobenzenes, onto the this compound scaffold, it may be possible to create novel photochromic systems with tailored properties.

Design and Synthesis of Labeled Compounds and Probes

The strategic incorporation of isotopic labels or probe moieties into complex bioactive molecules is a cornerstone of modern chemical biology and medicinal chemistry. This compound serves as a versatile scaffold for the development of such molecular tools, enabling the investigation of metabolic pathways, target engagement, and pharmacokinetic properties of derivative compounds. The presence of a reactive primary amino group and an aromatic ring allows for the introduction of various reporter groups, including radioisotopes and fluorescent tags.

The design of labeled compounds derived from this compound focuses on placing the label in a metabolically stable position to ensure that the reporter group remains attached to the molecule of interest throughout its biological journey. The choice of label depends on the intended application, with isotopes such as tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), and fluorine-18 (B77423) (¹⁸F) being common for quantitative biodistribution and metabolic studies, while fluorescent probes are employed for cellular imaging and in vitro assays.

Isotopic Labeling

The synthesis of isotopically labeled this compound derivatives can be achieved through several established methods. For instance, tritium labeling can be accomplished via catalytic halogen-tritium exchange on the aromatic ring or by reduction of a suitable precursor with tritium gas. Carbon-14 can be introduced by utilizing a ¹⁴C-labeled starting material in the synthesis of the ethylbenzoate core.

For positron emission tomography (PET) imaging applications, the introduction of a fluorine-18 label is of particular interest. This can be achieved through nucleophilic substitution on an appropriate precursor, such as a derivative of this compound bearing a leaving group (e.g., a nitro or trimethylammonium group) that can be displaced by [¹⁸F]fluoride.

Fluorescent Probes

The primary amino group of this compound is a convenient handle for the attachment of fluorescent dyes. Reaction with a variety of commercially available fluorescent labeling reagents, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates of fluorophores, can yield highly fluorescent probes. The choice of fluorophore can be tailored to the specific requirements of the biological experiment, including the desired excitation and emission wavelengths and the hydrophilicity of the final probe.

Below is an interactive data table summarizing potential labeled compounds derived from this compound and their prospective applications.

| Labeled Compound Derivative | Labeling Agent/Isotope | Potential Application |

| [³H]-Ethyl 2-amino-5-bromo-3-ethylbenzoate | Tritium gas (³H₂) | In vitro metabolic stability assays, receptor binding studies |

| Ethyl 2-amino-5-bromo-3-ethyl-[¹⁴C]-benzoate | [¹⁴C]-Ethanol | Pharmacokinetic and drug metabolism studies |

| Ethyl 2-amino-5-[¹⁸F]fluoro-3-ethylbenzoate | [¹⁸F]Fluoride | In vivo imaging of drug distribution by PET |

| Fluorescein-labeled this compound | Fluorescein isothiocyanate (FITC) | Cellular uptake and localization studies by fluorescence microscopy |

| N-(Dansyl)-Ethyl 2-amino-5-bromo-3-ethylbenzoate | Dansyl chloride | Probing protein binding sites through fluorescence polarization |

The synthetic utility of this compound as a building block extends to the creation of these sophisticated molecular probes. The resulting labeled compounds are invaluable tools for elucidating the mechanisms of action, metabolic fate, and distribution of new chemical entities derived from this scaffold, thereby accelerating the drug discovery and development process.

Mechanistic Studies of Reactions Involving Ethyl 2 Amino 5 Bromo 3 Ethylbenzoate and Analogues

Investigation of Reaction Intermediates and Transition States

While specific studies detailing the reaction intermediates and transition states of Ethyl 2-amino-5-bromo-3-ethylbenzoate are not extensively documented, insights can be drawn from analogous systems. In many reactions involving substituted anilines and benzoates, the formation of charged or radical intermediates is a key feature.

For instance, in electrophilic aromatic substitution reactions, the amino group of the aminobenzoate ring acts as a powerful activating group, directing incoming electrophiles to the ortho and para positions. The reaction proceeds through a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or Wheland intermediate. The stability of this intermediate is a critical factor in determining the reaction rate and regioselectivity. The presence of the bromine and ethyl groups on the ring of this compound would further influence the stability and charge distribution within this intermediate.

In palladium-catalyzed cross-coupling reactions, which are common for aryl bromides, the mechanism involves a catalytic cycle with various palladium intermediates. These typically include oxidative addition of the aryl bromide to a Pd(0) complex to form a Pd(II) intermediate, followed by transmetalation (in the case of Suzuki or similar couplings) or amine coordination and deprotonation (for Buchwald-Hartwig amination), and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst. The nature of the ligands on the palladium center plays a crucial role in stabilizing these intermediates and facilitating the elementary steps of the catalytic cycle.

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic and thermodynamic studies provide quantitative data on reaction rates and equilibria, offering deeper insights into reaction mechanisms. For reactions involving aminobenzoates, the interplay between kinetic and thermodynamic control can be significant.

Kinetic vs. Thermodynamic Control: In electrophilic aromatic substitution, the initial site of attack by an electrophile may be governed by the kinetic barrier to the formation of the transition state, leading to the kinetically favored product. ic.ac.uk However, if the reaction is reversible, the thermodynamically most stable product may be formed over time. ic.ac.uk For this compound, the directing effects of the amino, bromo, and ethyl groups can lead to different potential products, and the reaction conditions (temperature, reaction time, catalyst) will determine whether the kinetic or thermodynamic product is favored. ic.ac.uk

A study on the adsorption of aminobenzoic acid isomers onto polymeric adsorbents revealed that the process was exothermic and spontaneous, following pseudo-second-order kinetics. nih.gov This suggests that interactions involving the amino and carboxyl groups play a significant role in the energetics of the process. While not a synthetic transformation, this type of study highlights the thermodynamic parameters associated with intermolecular interactions of aminobenzoates.

Role of Catalysts and Reagents in Directed Transformations

The choice of catalysts and reagents is paramount in controlling the outcome of reactions involving multifunctional molecules like this compound. Catalysts can lower the activation energy of a specific reaction pathway, while reagents can participate directly in the transformation to yield the desired product.

Lewis Acids: Lewis acids are electron-pair acceptors and play a vital role in many organic reactions. quora.comyoutube.comyoutube.com They can activate electrophiles, coordinate to carbonyl groups, or facilitate bond cleavage. In reactions of aminobenzoates, a Lewis acid could coordinate to the carbonyl oxygen of the ester group, enhancing the electrophilicity of the aromatic ring towards certain reagents. For instance, in a domino Mukaiyama-Aldol/Prins cyclization, a Lewis acid like TiBr4 was used to generate an oxonium intermediate, which then undergoes an intramolecular cyclization. nih.gov

Palladium Catalysts: As previously mentioned, palladium catalysts are extensively used for cross-coupling reactions of aryl halides. The choice of ligand on the palladium center is critical for the success of these reactions. For example, in the amination of aryl bromides, specific phosphine (B1218219) ligands are employed to facilitate the oxidative addition and reductive elimination steps. nih.govsemanticscholar.orgorganic-chemistry.org The use of a newly developed Pd precatalyst based on the bulky biarylphosphine ligand tBuBrettPhos has been shown to be efficient for the amination of unprotected bromoimidazoles and bromopyrazoles. mit.edu

Brønsted Bases and Radical Initiators: In a study on the cyclization of 2-aminobenzothiazoles with β-ketoesters, the regiochemical outcome was controlled by the choice of reagent. beilstein-journals.org The use of a Brønsted base (KOt-Bu) with a radical initiator (CBrCl3) led to the formation of benzo[d]imidazo[2,1-b]thiazoles. beilstein-journals.org In contrast, employing a Lewis acid catalyst (In(OTf)3) resulted in the regioselective formation of benzo nih.govnih.govthiazolo[3,2-a]pyrimidin-4-ones. beilstein-journals.org This demonstrates how different reagents can engage distinct reactive pathways of the same starting materials.

Regioselectivity and Stereochemical Outcomes in Transformations of Aminobenzoates

Regioselectivity: The substitution pattern on the aromatic ring of this compound presents a complex challenge in controlling regioselectivity. The powerful ortho-, para-directing amino group is sterically hindered by the adjacent ethyl group. The bromine atom at the 5-position also influences the electronic and steric environment of the ring.

In electrophilic aromatic substitution, the position of further substitution will be a result of the combined directing effects of the existing substituents. Halogenation of substituted anilines, for example, can be directed to specific positions based on the reaction conditions and the nature of the halogenating agent. researchgate.netacs.orgresearchgate.net Similarly, iridium-catalyzed ortho-C–H borylation of anilines can be highly selective, although the presence of ortho substituents can diminish reactivity. nih.gov

Stereochemical Outcomes: While the aromatic core of this compound is achiral, reactions involving the introduction of new stereocenters or transformations of substituents that bear stereocenters are subject to stereochemical control. For instance, if the ethyl group at the 3-position were to be functionalized to create a stereocenter, the existing functionalities on the ring could influence the diastereoselectivity of the reaction. In cascade reactions that form multiple C-C bonds and stereogenic centers in one pot, the control of stereochemistry is a key objective. nih.gov The relative orientation of substituents in the transition state determines the stereochemical outcome of the product. masterorganicchemistry.com

The following table summarizes the key factors influencing the mechanistic pathways and outcomes of reactions involving aminobenzoate analogues:

| Mechanistic Aspect | Influencing Factors | Examples from Analogous Systems |

| Reaction Intermediates | Electronic nature of substituents, reaction type (ionic, radical, organometallic) | Arenium ions in electrophilic substitution, Pd(II) intermediates in cross-coupling. |

| Reaction Pathways | Kinetic vs. thermodynamic control, nature of reagents and catalysts | Temperature, reaction time, choice between Brønsted base and Lewis acid. ic.ac.ukbeilstein-journals.org |

| Role of Catalysts | Lowering activation energy, stabilizing intermediates, directing reaction pathway | Lewis acids (e.g., In(OTf)3, TiBr4), Palladium complexes with specific ligands. nih.govbeilstein-journals.org |

| Regioselectivity | Directing effects of substituents (electronic and steric), reaction conditions | ortho, para vs. meta direction in electrophilic substitution, C-H activation. nih.govnih.gov |

| Stereochemistry | Proximity of existing functional groups, nature of chiral catalysts or reagents | Diastereoselective formation of new stereocenters in cascade reactions. nih.gov |

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-amino-5-bromo-3-ethylbenzoate, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves bromination of a precursor (e.g., 3-ethylbenzoate derivatives) followed by amination. For bromination, electrophilic substitution using bromine in acetic acid or N-bromosuccinimide (NBS) under UV light can introduce the bromo group at the 5-position . Subsequent amination at the 2-position may employ nucleophilic substitution with ammonia or a protected amine. Intermediates should be characterized via /-NMR to confirm regioselectivity and LC-MS for purity assessment. Melting points (mp) and boiling points (bp) from analogous brominated esters (e.g., 5-Bromo-2-chlorobenzoic acid, mp 181°C ) can guide purification via recrystallization or column chromatography.

Q. How can researchers optimize purification of this compound to minimize byproducts?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column is recommended for separating polar byproducts, such as unreacted amines or brominated isomers. Solvent selection should consider polarity gradients (e.g., hexane/ethyl acetate) based on analogous compounds like 2-Bromo-5-methylbenzoic acid, which exhibits >98% purity via HPLC . Recrystallization in ethanol or acetone, guided by solubility data from brominated benzoates (e.g., 5-Bromo-2-chlorobenzoic acid solubility in DMSO ), can further refine purity.

Advanced Research Questions

Q. How can structural contradictions in spectroscopic data for this compound derivatives be resolved?

- Methodological Answer : Conflicting -NMR signals (e.g., overlapping aromatic protons) require advanced techniques like --HSQC or NOESY to assign substituent positions. For crystallographic confirmation, use SHELXL for small-molecule refinement . X-ray diffraction studies can resolve ambiguities in regiochemistry, as demonstrated for methyl 2-bromo-5-methoxybenzoate analogs . Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulas.

Q. What experimental strategies are effective for studying the bioactivity of this compound in receptor binding assays?

- Methodological Answer : Design competitive binding assays using radiolabeled ligands (e.g., -spiperone for dopamine D2 receptors) and evaluate displacement curves for IC determination. For serotonin receptors, follow protocols from benzamide-based antagonists, where 4-amino-5-chloro-2-methoxybenzoic acid derivatives showed dual D2/5-HT3 activity . Use HEK-293 cells transfected with target receptors and measure cAMP levels or calcium flux via fluorescence assays.

Q. How do substituent effects (e.g., bromo vs. chloro) influence the stability and reactivity of this compound in acidic/basic conditions?

- Methodological Answer : Conduct kinetic studies under varying pH (1–14) and monitor degradation via UV-Vis or -NMR. Compare with analogs like 5-Bromo-2-chlorobenzoic acid, which shows stability up to 100°C in neutral conditions . For hydrolysis pathways, use DFT calculations to model transition states and compare with experimental activation energies (e.g., Arrhenius plots for ester hydrolysis ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.